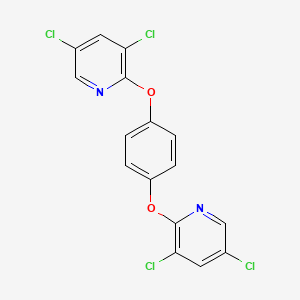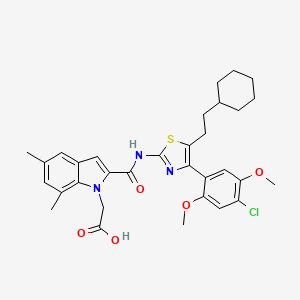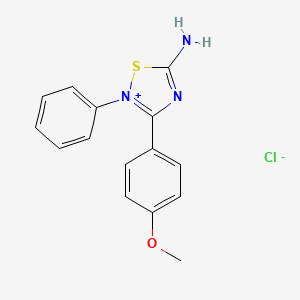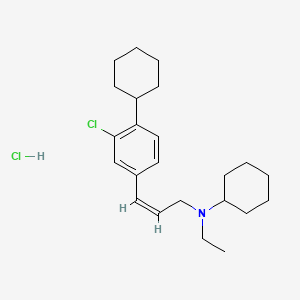![molecular formula C16H16N2O B1682682 [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-21-6](/img/structure/B1682682.png)
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol
Vue d'ensemble
Description
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a benzimidazole ring substituted with a 2-methylbenzyl group and a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanal or [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanoic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology and Medicine
Benzimidazole derivatives, including this compound, exhibit a wide range of biological activities. They are known for their antimicrobial, antiviral, and anticancer properties. Research has shown that these compounds can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development .
Industry
In the industrial sector, benzimidazole derivatives are used in the production of fungicides, herbicides, and other agrochemicals. Their ability to inhibit the growth of fungi and other pests makes them valuable in agriculture .
Mécanisme D'action
The mechanism of action of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives can bind to enzymes and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation. The exact molecular pathways involved depend on the specific biological activity being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound of [1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with similar structural features but lacking the methanol group.
Benzimidazole-2-methanol: A compound with a similar structure but without the 2-methylbenzyl group.
Uniqueness
This compound is unique due to the presence of both the 2-methylbenzyl and methanol groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWSLDWZHYNDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



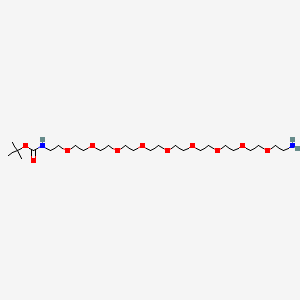

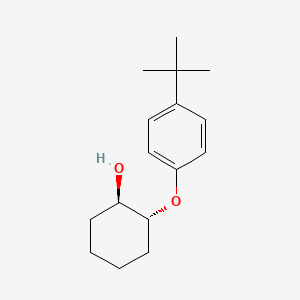
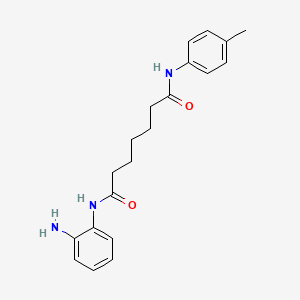

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)
